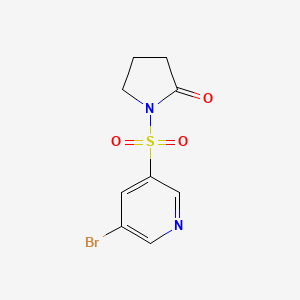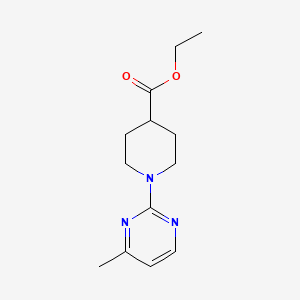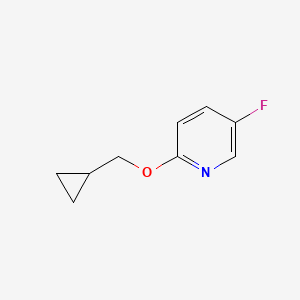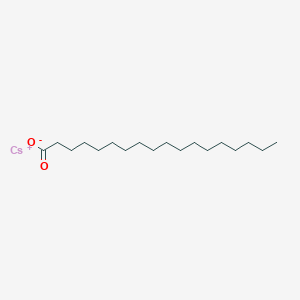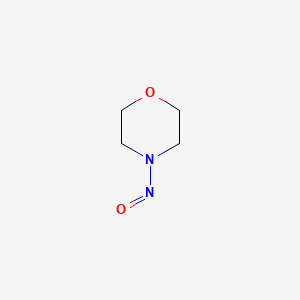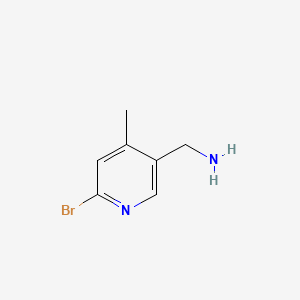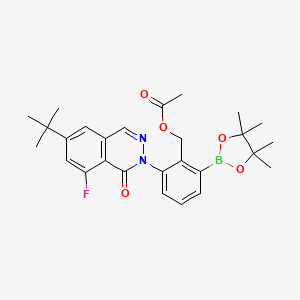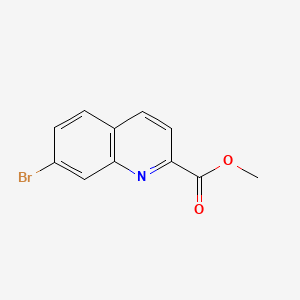
Methyl 7-bromoquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 7-bromoquinoline-2-carboxylate” is a chemical compound with the formula C11H8BrNO2 . It is a derivative of quinoline, a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, including “Methyl 7-bromoquinoline-2-carboxylate”, has been a subject of interest in recent years due to their biological and pharmaceutical activities . Various synthesis protocols have been reported in the literature, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “Methyl 7-bromoquinoline-2-carboxylate” consists of a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains a bromine atom and a carboxylate group, which contribute to its unique properties .Physical And Chemical Properties Analysis
“Methyl 7-bromoquinoline-2-carboxylate” has a molecular weight of 266.09 . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is an inhibitor of CYP1A2 and CYP2C19 . Its water solubility is moderate .Wissenschaftliche Forschungsanwendungen
Fluorescent Brightening Agents : Methyl 7-bromoquinoline-2-carboxylate derivatives have been studied for their potential use as fluorescent brightening agents. This application is significant in textile and paper industries for enhancing the brightness and appearance of products (Rangnekar & Shenoy, 1987).
Anti-Plasmodial Drugs : Research has shown the synthesis of quinoline derivatives, including Methyl 7-bromoquinoline-2-carboxylate, as potential lead compounds in the search for new anti-plasmodial drugs. This is particularly relevant in the context of malaria treatment and prevention (Hostyn et al., 2005).
Photolabile Protecting Group : A study describes the synthesis and photochemistry of a photolabile protecting group based on a brominated hydroxyquinoline derivative. This compound, related to Methyl 7-bromoquinoline-2-carboxylate, is useful in biological contexts for its sensitivity to multiphoton-induced photolysis, which can be leveraged in in vivo studies (Fedoryak & Dore, 2002).
Anticancer Activity : The synthesis of certain quinoline derivatives, including those related to Methyl 7-bromoquinoline-2-carboxylate, has been explored for their potential anticancer effects, particularly against breast cancer. These compounds have shown promising results in inhibiting the growth of cancer cells in vitro (Gaber et al., 2021).
Structural Analysis : The molecular and crystal structures of Methyl 7-bromoquinoline-2-carboxylate derivatives have been extensively studied, providing insights into their chemical properties and potential applications in various fields of research (Rudenko et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 7-bromoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)9-5-3-7-2-4-8(12)6-10(7)13-9/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZMEPNNMSTQIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC(=C2)Br)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-bromoquinoline-2-carboxylate | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B577370.png)
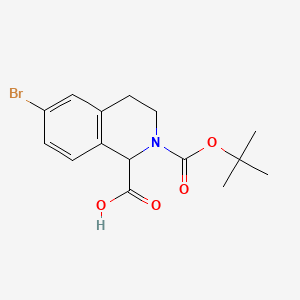
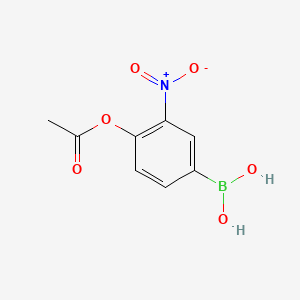
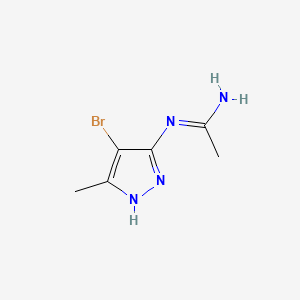
![7-Amino-3-bromo-thieno[2,3-C]pyridine](/img/structure/B577378.png)
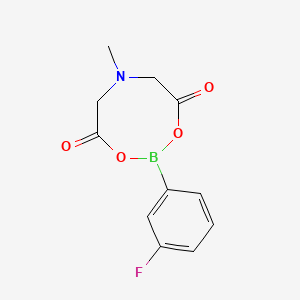
![Tert-butyl N-[(1-methyl-2-oxo-3-pyridyl)methyl]carbamate](/img/structure/B577382.png)
